![molecular formula C25H21ClFN3O B2690008 1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847396-52-5](/img/structure/B2690008.png)
1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, a benzyl group, and a 1H-benzo[d]imidazol-2-yl group . The exact properties and applications of this compound are not clear from the available information.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidin-2-one group is a five-membered ring containing nitrogen, the benzyl groups are aromatic rings, and the 1H-benzo[d]imidazol-2-yl group is a fused ring system containing nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyl groups could potentially undergo electrophilic aromatic substitution reactions, and the pyrrolidin-2-one group could participate in reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group in the pyrrolidin-2-one ring and the aromatic benzyl groups could impact its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Anti-Alzheimer's Agents
A series of N-benzylated derivatives, structurally related to the compound , were synthesized and evaluated for their anti-Alzheimer's activity. These compounds, including variations like pyrrolidin-2-one and imidazolidin-2-one derivatives, were designed based on the lead compound donepezil, a major drug for Alzheimer's disease management. The research aimed to replace certain moieties in donepezil with N-benzylated derivatives to maintain key functionalities and improve Alzheimer's disease treatment options. Compounds demonstrated satisfactory results in both in-vivo and in-vitro evaluations, with some showing excellent anti-Alzheimer's profiles (Gupta et al., 2020).
Peripheral Benzodiazepine Receptor Study
Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines were synthesized for investigating the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). These compounds demonstrated high affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs), indicating their potential for studying neurodegenerative disorders (Fookes et al., 2008).
Structural and Molecular Studies
The molecular structure of a compound closely related to "1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" was analyzed, revealing its crystallization in the triclinic crystal class and exhibiting inter- and intramolecular hydrogen bonds. This study provides insight into the structural characteristics and potential interactions of similar compounds, which could be relevant for designing drugs with specific target interactions (Manjunath et al., 2011).
Wirkmechanismus
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance:
- Alkaline conditions enhance absorption. Heat may degrade the compound. Co-administration with other CNS depressants can potentiate sedation.
Remember, this compound’s intricate dance with the GABA-A receptor orchestrates its therapeutic effects. 🌟
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O/c26-20-9-6-10-21(27)19(20)16-30-23-12-5-4-11-22(23)28-25(30)18-13-24(31)29(15-18)14-17-7-2-1-3-8-17/h1-12,18H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBOYKNAJYTEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.